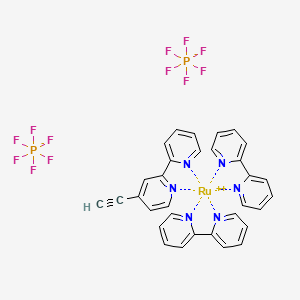

(2,2'-Bipyridine)(4-ethynyl-2,2'-bipyridine)Ruthenium hexafluorophosphate

Description

The complex (2,2'-bipyridine)(4-ethynyl-2,2'-bipyridine)ruthenium hexafluorophosphate (hereafter referred to as Ru-Ethynyl) is a heteroleptic Ru(II) polypyridyl complex. It features two distinct bipyridine ligands: one unmodified 2,2'-bipyridine (bpy) and a second 4-ethynyl-substituted bipyridine. The ethynyl group (–C≡CH) introduces structural rigidity and electronic modulation, enhancing π-conjugation and altering redox properties compared to homoleptic analogs like [Ru(bpy)₃]²⁺. The hexafluorophosphate (PF₆⁻) counterion ensures solubility in polar organic solvents and stabilizes the cationic Ru(II) center .

Ru-Ethynyl is synthesized via ligand substitution reactions, typically starting from RuCl₂(bpy)₂ precursors. The ethynyl-functionalized ligand is introduced under refluxing conditions in mixed solvents (e.g., ethanol/water), followed by anion exchange with NH₄PF₆ to yield the final product . Its applications span photoelectrochemical sensors, catalysis, and molecular electronics due to its tunable photophysical properties .

Properties

Molecular Formula |

C32H24F12N6P2Ru |

|---|---|

Molecular Weight |

883.6 g/mol |

IUPAC Name |

4-ethynyl-2-pyridin-2-ylpyridine;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate |

InChI |

InChI=1S/C12H8N2.2C10H8N2.2F6P.Ru/c1-2-10-6-8-14-12(9-10)11-5-3-4-7-13-11;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*1-7(2,3,4,5)6;/h1,3-9H;2*1-8H;;;/q;;;2*-1;+2 |

InChI Key |

USBRJFBKNBEQBS-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC(=NC=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] |

Origin of Product |

United States |

Preparation Methods

Synthesis of Ethynyl-Substituted Bipyridine Ligand

- The 4-ethynyl-2,2'-bipyridine ligand is synthesized via palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling. For example, 4-bromo-2,2'-bipyridine is reacted with a terminal alkyne (e.g., trimethylsilylacetylene) under Pd(0) catalysis with copper(I) iodide as co-catalyst in the presence of a base like triethylamine. The reaction is conducted under an inert atmosphere (nitrogen or argon) at reflux temperature (around 80 °C) for several hours. After completion, the trimethylsilyl protecting group is removed by treatment with potassium fluoride in methanol to yield the free ethynyl-substituted bipyridine ligand as an orange solid.

Complexation with Ruthenium

The ruthenium precursor, commonly ruthenium trichloride hydrate (RuCl3·3H2O), is reacted with the bipyridine ligands to form intermediate ruthenium complexes. The reaction typically occurs in ethanol or methanol under reflux conditions.

The 4-ethynyl-2,2'-bipyridine ligand and an additional 2,2'-bipyridine ligand are coordinated to the ruthenium center. This is often achieved by first forming a RuCl3-ligand complex, followed by ligand substitution with the bipyridine ligands in the presence of lithium chloride and a base such as ethylmorpholine. The reaction mixture is refluxed for several hours to ensure complete complexation.

Chemical Reactions Analysis

Types of Reactions

(2,2’-Bipyridine)(4-ethynyl-2,2’-bipyridine)Ruthenium hexafluorophosphate undergoes various types of chemical reactions, including:

Reduction: Reduction reactions can revert the oxidized ruthenium back to its lower oxidation states.

Substitution: Ligand substitution reactions can occur, where one or more ligands coordinated to the ruthenium center are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like cerium(IV) ammonium nitrate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of coordinating solvents or additional ligands .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ruthenium(III) complexes, while substitution reactions can produce a variety of ruthenium complexes with different ligand environments .

Scientific Research Applications

Photodynamic Therapy

Ruthenium complexes are being investigated for their potential use in photodynamic therapy (PDT), a treatment that utilizes light-activated compounds to induce cytotoxic effects in cancer cells. Studies have shown that ruthenium bipyridine complexes can generate reactive oxygen species (ROS) upon light irradiation, leading to cell death in tumor cells. For instance, the incorporation of 4-ethynyl-2,2'-bipyridine enhances the photophysical properties of the complex, making it more effective in generating ROS under light exposure .

Solar Energy Conversion

The compound is also explored for its role in solar energy conversion systems. Its ability to act as a photosensitizer in dye-sensitized solar cells (DSSCs) has been documented. The bipyridine ligands facilitate electron transfer processes, improving the efficiency of light absorption and conversion into electrical energy. Comparative studies indicate that modifications to the bipyridine structure can significantly influence the photovoltaic performance of these systems .

Organic Synthesis

Ruthenium bipyridine complexes are recognized for their catalytic properties in various organic transformations. They serve as catalysts in cross-coupling reactions, such as Suzuki and Heck reactions, facilitating the formation of carbon-carbon bonds. The presence of the ethynyl group in (2,2'-Bipyridine)(4-ethynyl-2,2'-bipyridine)Ruthenium hexafluorophosphate enhances its reactivity and selectivity in these reactions .

Hydrogenation Reactions

The compound has shown promise as a catalyst for hydrogenation reactions. Its ability to activate molecular hydrogen allows for efficient reduction processes in organic compounds. Studies indicate that these ruthenium complexes can selectively hydrogenate alkenes and alkynes under mild conditions, making them suitable for various industrial applications .

Anticancer Activity

Research highlights the potential of (2,2'-Bipyridine)(4-ethynyl-2,2'-bipyridine)Ruthenium hexafluorophosphate as an anticancer agent. The complex exhibits cytotoxic effects against several cancer cell lines through mechanisms involving apoptosis and necrosis. Notably, its effectiveness against cisplatin-resistant cell lines suggests a valuable role in second-line cancer therapies .

Genotoxicity Studies

Investigations into the genotoxic effects of this compound have been conducted using hepatic cell models. These studies reveal that while certain concentrations may induce genotoxicity, the overall therapeutic index remains favorable when compared to traditional chemotherapeutics like cisplatin . This positions ruthenium complexes as attractive candidates for further development in cancer treatment protocols.

Case Study 1: Photodynamic Therapy Efficacy

In a recent study involving human cancer cell lines treated with ruthenium complexes under light activation, significant reductions in cell viability were observed. The study quantified ROS production and correlated it with apoptotic markers, demonstrating a clear mechanism by which these compounds exert their therapeutic effects .

Case Study 2: Catalytic Performance in Organic Synthesis

A comparative analysis was performed on various ruthenium bipyridine catalysts in Suzuki coupling reactions. The results indicated that modifications to the ligand framework significantly affected reaction yields and selectivity. Specifically, (2,2'-Bipyridine)(4-ethynyl-2,2'-bipyridine)Ruthenium hexafluorophosphate outperformed traditional catalysts under optimized conditions .

Mechanism of Action

The mechanism of action of (2,2’-Bipyridine)(4-ethynyl-2,2’-bipyridine)Ruthenium hexafluorophosphate involves its ability to undergo metal-to-ligand charge transfer (MLCT) transitions. These transitions result in the generation of excited states that can participate in various photochemical and electrochemical processes. The compound’s molecular targets and pathways include interactions with DNA, proteins, and other biomolecules, leading to its applications in bioimaging and therapeutic research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Modifications

Ru-Ethynyl is distinguished from related Ru(II) complexes by its ethynyl substituent. Key comparisons include:

| Compound | Key Ligand Modifications | Impact on Properties | Ref. |

|---|---|---|---|

| Ru(bpy)₃₂ | Homoleptic; no substituents | High molar extinction (ε ≈ 14,600 M⁻¹cm⁻¹ at 450 nm); symmetric redox behavior | |

| Ru(bpy)₂(H₂dcbpy)₂ | 4,4'-Dicarboxy-bpy ligand | Enhanced water solubility; carboxyl groups enable covalent immobilization on electrodes | |

| Ru(bpy)₂(dabpy)₂ | 4-(3,4-Diaminophenoxy)-bpy ligand | NO-sensing capability; redox-activated luminescence | |

| Ru-Ethynyl | 4-Ethynyl-bpy ligand | Extended π-conjugation; higher ligand-centered absorption; anisotropic charge transfer |

- Ethynyl vs. Carboxyl Groups : The ethynyl group in Ru-Ethynyl increases ligand rigidity and electron-withdrawing character compared to carboxylated analogs (e.g., [Ru(bpy)₂(H₂dcbpy)]²⁺). This shifts absorption maxima to longer wavelengths (λₐᵦₛ ~ 480 nm vs. 460 nm for [Ru(bpy)₃]²⁺) and stabilizes the metal-to-ligand charge transfer (MLCT) state .

- Ethynyl vs.

Photophysical and Electrochemical Properties

- Absorption and Emission: Ru-Ethynyl exhibits a broad MLCT band at ~480 nm, red-shifted by 20 nm compared to [Ru(bpy)₃]²⁺, due to ethynyl-induced conjugation . Emission quantum yields (Φ ~ 0.05) are lower than [Ru(bpy)₃]²⁺ (Φ ~ 0.042) but higher than carboxylated derivatives (Φ ~ 0.03), suggesting balanced radiative/non-radiative decay pathways .

- Ag/AgCl, slightly anodically shifted compared to [Ru(bpy)₃]²⁺ (+1.25 V) due to ethynyl electron withdrawal. Reduction potentials (-1.45 V and -1.70 V) align with ligand-centered processes .

Biological Activity

The compound (2,2'-Bipyridine)(4-ethynyl-2,2'-bipyridine)ruthenium hexafluorophosphate is a ruthenium complex that has garnered attention for its potential biological applications, particularly in the fields of photodynamic therapy (PDT) and anticancer treatments. Ruthenium complexes are known for their unique properties, including the ability to generate reactive oxygen species (ROS), which can induce cytotoxic effects in cancer cells. This article reviews the biological activity of this compound, focusing on its synthesis, characterization, and biological investigations.

Synthesis and Characterization

The synthesis of (2,2'-Bipyridine)(4-ethynyl-2,2'-bipyridine)ruthenium hexafluorophosphate typically involves the coordination of bipyridine ligands to a ruthenium center. The resulting complex is characterized by various spectroscopic techniques including:

- Nuclear Magnetic Resonance (NMR) : Used to determine the structure and purity of the synthesized compound.

- Infrared Spectroscopy (IR) : Helps identify functional groups and confirm ligand coordination.

- Ultraviolet-Visible Spectroscopy (UV-Vis) : Assesses electronic transitions and stability in solution.

- X-ray Crystallography : Provides detailed structural information about the arrangement of atoms in the crystal lattice.

Cytotoxicity

Research has demonstrated that ruthenium complexes exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that complexes containing 2,2'-bipyridine ligands can effectively induce apoptosis in human cancer cells through ROS generation upon light irradiation . The cytotoxic effects are often evaluated using assays such as:

- MTT Assay : Measures cell viability post-treatment.

- Annexin V/PI Staining : Assesses apoptosis levels in treated cells.

Anticancer Mechanisms

The mechanisms by which these complexes exert their anticancer effects include:

- DNA Binding : Ruthenium complexes can intercalate into DNA, leading to structural alterations that trigger cellular stress responses .

- Reactive Oxygen Species Generation : Upon activation by light, these complexes can produce ROS, which damage cellular components and induce apoptosis .

- Protein Interactions : Binding to serum proteins like BSA (bovine serum albumin) can enhance the bioavailability of the drug and facilitate its delivery to target cells .

Study 1: Photodynamic Therapy Applications

A study investigated the use of a related ruthenium complex in PDT. The results indicated that upon irradiation with visible light, the complex generated ROS that significantly inhibited the growth of MCF-7 breast cancer cells. The authors concluded that the compound's ability to produce ROS upon light activation makes it a promising candidate for PDT applications .

Study 2: Anticancer Efficacy

Another research effort focused on a series of bipyridine-ruthenium complexes with varying substituents. The study reported that certain derivatives exhibited potent antiproliferative activity against U-118MG glioblastoma cells. The mechanism was attributed to their ability to bind DNA and generate oxidative stress within the cells .

Data Tables

| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Complex A | MCF-7 | 15 | ROS Generation |

| Complex B | U-118MG | 10 | DNA Binding |

| Complex C | L6 | 20 | Apoptosis Induction |

Q & A

Basic: What are the optimal synthetic routes for preparing (2,2'-bipyridine)(4-ethynyl-2,2'-bipyridine)ruthenium hexafluorophosphate, and how can purity be ensured?

Answer:

The synthesis involves refluxing a precursor complex (e.g., [Ru(bpy)₂Cl₂]) with 4-ethynyl-2,2'-bipyridine in a 3:1 ethanol/water mixture under nitrogen for 24 hours. Post-reflux, the solvent is removed, and the product is purified via column chromatography (silica gel with methanol/NH₄Cl/MeNO₂ eluent). Counterion exchange with NH₄PF₆ yields the hexafluorophosphate salt. Purity (>98%) is confirmed by ¹H/¹³C NMR, IR, and HR-FAB-MS, with residual solvents quantified via TGA .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this ruthenium complex?

Answer:

- ¹H/¹³C NMR : Assigns ligand environments and confirms ethynyl coordination (e.g., vinyl proton signals at δ=5.79 ppm) .

- X-ray crystallography : Resolves octahedral geometry distortions and ligand planarity (e.g., dihedral angles between bipyridyl planes: 1.5°–8.7°) .

- IR spectroscopy : Identifies PF₆⁻ counterion vibrations (e.g., ν=854 cm⁻¹) and ligand bonding .

- HR-FAB-MS : Validates molecular ion peaks (e.g., [M-PF₆]⁺ at m/z=782.223) .

Advanced: How does structural modification (e.g., ethynyl substitution) influence photophysical properties like emission quantum yield or ³MLCT transitions?

Answer:

The ethynyl group enhances π-conjugation, red-shifting absorption/emission maxima compared to non-substituted analogs. Time-resolved luminescence studies show extended ³MLCT lifetimes (e.g., 600–800 ns vs. 400 ns for [Ru(bpy)₃]²⁺) due to reduced non-radiative decay. DFT calculations correlate electronic transitions with ligand orbital contributions . Comparative studies with methyl- or carboxyl-substituted analogs reveal ethynyl's superior charge-transfer efficiency .

Advanced: What methodologies assess the electrochemiluminescence (ECL) efficiency of this complex in sensor applications?

Answer:

- Cyclic voltammetry (CV) : Measures redox potentials (e.g., Ru²⁺/³⁺ at ~1.2 V vs. Ag/AgCl) and correlates with ECL intensity .

- ECL titration : Quantifies analyte detection limits (e.g., isocyanates) using co-reactants like tripropylamine. Emission intensity vs. analyte concentration plots validate sensitivity .

- Spectroelectrochemistry : Tracks in situ changes in UV-vis absorption during oxidation/reduction to confirm ECL mechanisms .

Advanced: How can researchers optimize photocatalytic efficiency in cross-coupling or oxidation reactions using this complex?

Answer:

- Catalyst screening : Benchmark against Ir(III) complexes (e.g., 44% yield in photo-mediated benzylic oxidation vs. 12% for Ir catalysts) .

- Solvent optimization : Use dichloromethane (DCM) for high radical stability. Lower molarity (0.1 M) improves light penetration .

- Quenching studies : Add TEMPO to confirm radical-mediated pathways. LC-MS monitors intermediate formation .

Handling: What protocols ensure stability during storage and handling?

Answer:

- Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Protect from light to avoid ligand dissociation .

- Handling : Use gloveboxes for air-sensitive experiments. Wash with Et₂O post-synthesis to remove excess NH₄PF₆ .

- Safety : Avoid skin/eye contact (risk code: 36/37/38); use PPE and emergency eyewash stations .

Data Contradictions: How to resolve discrepancies in reported photoluminescence quantum yields or catalytic activities?

Answer:

- Purity checks : Lower yields (<85% purity) from some suppliers may reduce catalytic activity. Use HPLC or elemental analysis to verify .

- Experimental conditions : Standardize light sources (e.g., 450 nm LEDs) and oxygen exclusion methods (e.g., freeze-pump-thaw cycles) .

- Ligand batch variability : Compare NMR spectra of ligands from different syntheses to rule out impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.